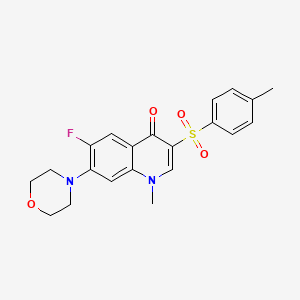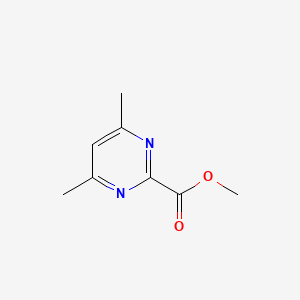
2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex structure, enabling diverse applications. The molecular formula of this compound is C10H12N2S .
Synthesis Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .Chemical Reactions Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
- 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol derivatives have shown significant antimicrobial and antifungal activities. A study synthesized various derivatives and tested them for their antimycobacterial, photosynthesis-inhibiting, and antialgal activity. Compounds with 6-chloro substitution exhibited high activity against Mycobacterium avium and M. kansasii, surpassing the standard isoniazid in some cases. These compounds also inhibited photosynthesis in spinach chloroplasts, indicating their potential in biological studies and agricultural applications (Kubicová et al., 2003).
Organic Synthesis and Chemical Reactions
- The compound has been used in the synthesis of various novel heterocyclic compounds. For example, reactions involving 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol led to the creation of compounds with strong antibacterial activity against Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa (Aly et al., 2011).
Spectroscopic and Structural Analysis
- Studies have focused on the spectral and structural analysis of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol derivatives. This includes the synthesis and structure determination of products from various chemical reactions, contributing to the understanding of the compound's chemical behavior and potential applications in material science and molecular engineering (Giannola et al., 1986).
Interaction with Biological Molecules
- There is research into the interaction of derivatives of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol with biological molecules, such as proteins. Studies involving spectrophotometric methods have provided insights into the molecular interactions and potential biomedical applications of these compounds (Hemalatha et al., 2016).
Pharmacological Activity
- While avoiding details on drug usage and side effects, it's worth noting that derivatives of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol have been studied for their potential pharmacological activities. This includes investigations into their antibacterial properties and their interactions with various biological targets (Yarim et al., 2002).
Propiedades
IUPAC Name |
2,2-dimethyl-1,3-dihydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-10(2)11-8-6-4-3-5-7(8)9(13)12-10/h3-6,11H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWMHTOKJVPTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=S)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2807061.png)
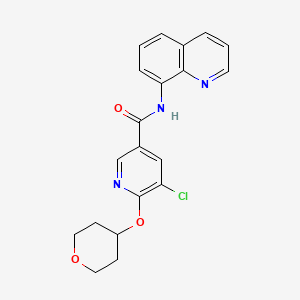

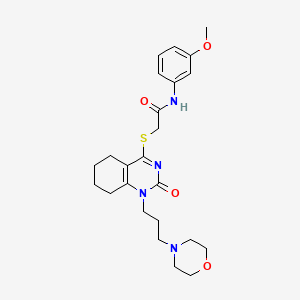
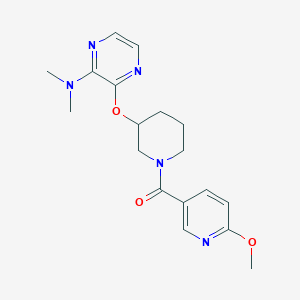

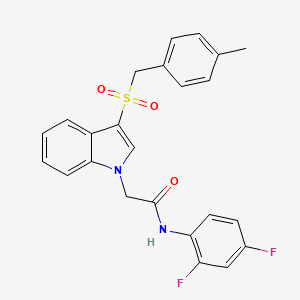
![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2807075.png)
![2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B2807076.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2807077.png)

